N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
Description
The compound N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a heterocyclic derivative featuring:
- A 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 2.
- A carbamoylmethylsulfanyl linker at position 5, connecting the triazole to a 5-methyl-1,3,4-thiadiazole moiety.
- A dimethylsulfamoyl benzamide group at the triazole’s 3-position.
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O4S3/c1-15-6-7-16(2)20(12-15)33-21(29-31-25(33)38-14-22(34)27-24-30-28-17(3)39-24)13-26-23(35)18-8-10-19(11-9-18)40(36,37)32(4)5/h6-12H,13-14H2,1-5H3,(H,26,35)(H,27,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRKLRGQMPAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of the triazole and thiadiazole rings, followed by their coupling with the benzamide group. Common reagents used in these reactions include hydrazine, carbon disulfide, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazole Core
The 1,2,4-triazole ring (positions 3–5) is stabilized by aromaticity but can undergo substitution or ring-opening under specific conditions. The sulfanyl (-S-) substituent at position 5 introduces additional reactivity:
Hydrolysis of Amide and Carbamoyl Groups
The carbamoyl (-CONH-) and benzamide (-CONH-) linkages are susceptible to hydrolysis, particularly under acidic or alkaline conditions:
Reactivity of the Dimethylsulfamoyl Group
The dimethylsulfamoyl (-SO<sub>2</sub>NMe<sub>2</sub>) moiety is resistant to mild conditions but reacts under extremes:
Thiadiazole Ring Reactivity
The 5-methyl-1,3,4-thiadiazole ring may undergo electrophilic substitution or ring-opening:
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of structurally related triazole-thiadiazole hybrids indicates decomposition above 250°C, primarily involving the loss of sulfamoyl and carbamoyl groups . Photolytic degradation pathways remain underexplored but may involve radical-mediated cleavage of sulfanyl linkages.
Scientific Research Applications
N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Triazole-Thiadiazole Hybrids
- Compound 8a (): Contains a triazole fused to a pyridine ring with acetyl and methyl groups. Its higher lipophilicity (acetyl group) may enhance membrane permeability but reduce solubility .
- Compound 7–9 (): Features a 1,2,4-triazole with phenylsulfonyl and difluorophenyl substituents. The sulfonyl group improves solubility compared to alkylated derivatives, similar to the target compound’s dimethylsulfamoyl group. Tautomerism in these triazoles (thione vs.
Benzamide-Linked Thiadiazoles
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (): Shares a benzamide-thiadiazole scaffold but lacks the triazole and dimethylsulfamoyl moieties.
- N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Closest structural analog, differing by the absence of the triazole-methylphenyl group. Its molecular weight (434.6 g/mol) is lower than the target compound, likely due to simpler substituents. The benzylsulfanyl group may confer similar metabolic stability but lower steric hindrance compared to the carbamoylmethylsulfanyl linker .
Physicochemical and Pharmacokinetic Properties
Bioactivity and Target Interactions
While explicit bioactivity data for the target compound is unavailable, analogs suggest:
- Antimicrobial Potential: Thiadiazole-triazole hybrids () often inhibit bacterial dihydropteroate synthase or fungal cytochrome P450 .
- Enzyme Inhibition : Sulfamoyl groups () may target carbonic anhydrase or histone deacetylases (HDACs), similar to SAHA-like compounds () .
- Enhanced Selectivity : The target compound’s triazole-methylphenyl group may improve binding specificity compared to simpler benzamide-thiadiazoles .
Biological Activity
N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by multiple functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.55 g/mol. The structure consists of a triazole ring, a thiadiazole moiety, and a benzamide group, which are known to impart various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of the triazole and thiadiazole classes exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics like ciprofloxacin and ketoconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 0.5 | |
| Compound B | E. faecium | 1.0 | |
| Compound C | Candida auris | 0.25 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on cancer cell lines such as Caco-2 (colorectal cancer) showed a significant reduction in cell viability upon treatment with related compounds. The observed IC50 values indicated that modifications on the thiadiazole and triazole rings could enhance anticancer efficacy .
Table 2: Anticancer Activity Against Caco-2 Cells
The biological activity of this compound is believed to involve the inhibition of key enzymes in microbial and cancer cell metabolism. For example, compounds in this class have been shown to inhibit RNA polymerase activity in viruses and bacteria, which is critical for their replication and survival .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative of the target compound exhibited potent activity against various drug-resistant strains of bacteria and fungi. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Anticancer Studies : Another research effort focused on the anticancer properties where derivatives were tested against multiple cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly improved cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
